REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:13](=O)(O)[O-].[Na+]>Cl.CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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N1C=CC2=CC(=CC=C12)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
Cl.CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was refluxed for 2 hours
|
Duration
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2 h
|
Type
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ADDITION
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Details
|
The reaction mixture was then poured onto ice water
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Type
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EXTRACTION
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Details
|
The mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |